1-(2-méthoxyéthyl)-1H-indol-6-amine

Vue d'ensemble

Description

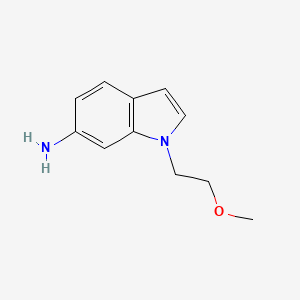

1-(2-Methoxyethyl)-1H-indol-6-amine is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxyethyl group attached to the nitrogen atom of the indole ring, which can influence its chemical properties and reactivity.

Applications De Recherche Scientifique

Anticancer Activity

1-(2-methoxyethyl)-1H-indol-6-amine has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through several mechanisms:

- Inhibition of Kinases : The compound has demonstrated the ability to inhibit specific kinases involved in oncogenic signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research has indicated that it can modulate immune responses by inhibiting the production of pro-inflammatory cytokines.

- Mechanism of Action : It may act by interfering with signaling pathways that lead to inflammation, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted how modifications to the indole ring and the methoxyethyl group can significantly affect biological activity:

- Substituent Effects : Variations at the 5-position of the indole ring have been shown to enhance anticancer activity. The presence of the methoxyethyl group appears to improve selectivity for certain biological targets compared to similar compounds without this modification.

Molecular Targets

1-(2-methoxyethyl)-1H-indol-6-amine interacts with various molecular targets:

- Kinases : The compound has shown potential in targeting kinases associated with cancer progression.

- Receptors : It may also interact with receptors involved in cell signaling, altering their activity and downstream effects.

Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cells through caspase-dependent pathways. For instance, it has been observed to increase caspase-3 and caspase-8 activity in HepG2 cells, leading to programmed cell death .

Inhibition of PD-1/PD-L1 Interaction

A significant study explored the ability of 1-(2-methoxyethyl)-1H-indol-6-amine to inhibit the PD-1/PD-L1 interaction, which plays a crucial role in immune evasion by tumors. Results indicated that at a concentration of 100 nM, the compound could rescue mouse splenocytes from apoptosis, highlighting its potential as an immunomodulatory agent .

Kinase Inhibition Studies

In another investigation focusing on kinase inhibition, this compound exhibited selective inhibition against specific kinases linked to oncogenic pathways. This selectivity suggests its potential as a targeted therapy for cancer treatment .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as rilapladib , are known to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques .

Mode of Action

If we consider its potential similarity to rilapladib, it may act as an inhibitor of lp-pla2 . This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . Inhibition of Lp-PLA2 would be expected to stop the build-up of fatty streaks, thus potentially being useful in the treatment of atherosclerosis .

Biochemical Pathways

Based on its potential similarity to rilapladib, it might influence the pathways related to atherosclerosis and cardiovascular disorders .

Pharmacokinetics

Compounds with similar structures, such as 2′-o-(2-methoxyethyl) modified oligonucleotides, have been studied . They are rapidly and extensively absorbed after subcutaneous administration, achieving steady-state tissue concentrations within approximately 4-6 months of once-weekly dosing .

Result of Action

If it acts similarly to rilapladib, it might help in reducing the risk of developing accelerated atherosclerosis and clinical cardiovascular events .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, phthalate concentrations in dust from various environments were found to be associated with room characteristics, occupancy activities and habits, and environmental factors

Analyse Biochimique

Biochemical Properties

. Its structural similarity to other indole compounds suggests it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s indole ring and methoxyethyl group .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-(2-methoxyethyl)-1H-indol-6-amine at different dosages in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 1-(2-methoxyethyl)-1H-indol-6-amine are not well-characterized. It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-1H-indol-6-amine can be achieved through several synthetic routes. One common method involves the alkylation of indole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the reductive amination of 1-(2-methoxyethyl)-1H-indole-6-carbaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This method provides a straightforward route to the desired amine derivative.

Industrial Production Methods

Industrial production of 1-(2-methoxyethyl)-1H-indol-6-amine may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methoxyethyl)-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-6-carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of 1-(2-methoxyethyl)-1H-indoline.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Indole-6-carboxylic acids.

Reduction: 1-(2-Methoxyethyl)-1H-indoline.

Substitution: Halogenated or nitro-substituted indole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Phenoxyethyl)-1H-indol-6-amine: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.

1-(2-Methoxyethyl)-1H-indole-6-carbaldehyde: An aldehyde derivative of the compound.

1-(2-Methoxyethyl)-1H-indoline: A reduced form of the compound.

Uniqueness

1-(2-Methoxyethyl)-1H-indol-6-amine is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility in organic solvents and may improve its pharmacokinetic properties in medicinal applications.

Activité Biologique

Overview

1-(2-methoxyethyl)-1H-indol-6-amine is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical formula for 1-(2-methoxyethyl)-1H-indol-6-amine is C11H14N2O, with a molecular weight of 190.24 g/mol. Its structure features an indole ring substituted with a methoxyethyl group and an amine functional group, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-(2-methoxyethyl)-1H-indol-6-amine exhibit significant antimicrobial activity against various pathogens. For instance, research has shown that indole derivatives can inhibit the growth of Staphylococcus aureus , including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis . The minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 0.98 μg/mL against MRSA, suggesting a strong potential for therapeutic applications .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain indole analogs exhibit antiproliferative effects against various cancer cell lines. For example, compounds derived from indoles have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts . The mechanism of action often involves the induction of apoptosis and modulation of cell signaling pathways related to cell growth and survival.

The proposed mechanisms by which 1-(2-methoxyethyl)-1H-indol-6-amine exerts its biological effects include:

- Receptor Binding : Similar compounds have been shown to interact with serotonin receptors, particularly the 5-HT2A receptor, influencing serotonin signaling pathways. This interaction may lead to alterations in neurotransmission and various physiological responses.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby affecting cellular functions related to growth and proliferation.

Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of several indole derivatives, 1-(2-methoxyethyl)-1H-indol-6-amine was included in the screening process. The results indicated that it displayed moderate activity against both gram-positive and gram-negative bacteria. The study utilized standard broth microdilution methods to determine the MIC values.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 1-(2-methoxyethyl)-1H-indol-6-amine | 15 | Staphylococcus aureus |

| Indole derivative A | 0.98 | MRSA |

| Indole derivative B | 7.80 | Mycobacterium tuberculosis |

Study 2: Anticancer Activity in Cell Lines

Another study focused on the anticancer properties of various indole derivatives, including 1-(2-methoxyethyl)-1H-indol-6-amine. The compound was tested against several cancer cell lines, showing varying degrees of cytotoxicity.

| Cell Line | IC50 (μM) | Description |

|---|---|---|

| A549 (lung cancer) | 10 | Significant inhibition |

| HeLa (cervical cancer) | 15 | Moderate inhibition |

| MCF7 (breast cancer) | 20 | Low inhibition |

Propriétés

IUPAC Name |

1-(2-methoxyethyl)indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEXVGIHPYZFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095573-80-0 | |

| Record name | 1-(2-methoxyethyl)-1H-indol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.